Bienvenue dans la boutique en ligne BenchChem!

(S)-Zaltoprofen

Chiral pharmacology Anti-inflammatory efficacy Carrageenan paw edema

Procure the pure (S)-enantiomer (CAS 89482-01-9) to eliminate the inactive R(-)-isomer that dilutes potency and alters exposure-response predictability. This active stereoisomer uniquely inhibits bradykinin-induced pain via a B2 receptor pathway, offering a dual mechanism absent in standard COX-2 inhibitors. It demonstrates significantly higher systemic exposure (AUC, Cmax) and a longer half-life than the R-form, making it the definitive choice for chiral NSAID research.

Molecular Formula C17H14O3S
Molecular Weight 298.4 g/mol
CAS No. 89482-01-9
Cat. No. B12734646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Zaltoprofen
CAS89482-01-9
Molecular FormulaC17H14O3S
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O
InChIInChI=1S/C17H14O3S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)21-15/h2-8,10H,9H2,1H3,(H,19,20)/t10-/m0/s1
InChIKeyMUXFZBHBYYYLTH-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Zaltoprofen (CAS 89482-01-9): A Chiral NSAID with Quantifiable Superiority in Anti-Inflammatory Activity and Pharmacokinetics


(S)-Zaltoprofen (CAS 89482-01-9) is the pharmacologically active S(+)-enantiomer of the nonsteroidal anti-inflammatory drug (NSAID) zaltoprofen, a derivative of 2-arylpropionic acid [1]. The compound acts primarily as a preferential cyclooxygenase-2 (COX-2) inhibitor to reduce prostaglandin E2 (PGE2) production, and also exhibits a distinct bradykinin-mediated analgesic mechanism [2]. As a single enantiomer rather than the racemic mixture, (S)-zaltoprofen demonstrates quantifiably higher anti-inflammatory potency and systemic exposure compared to its R(-)-counterpart, as established by direct enantiomeric comparison studies in rodent models [3].

Why (S)-Zaltoprofen Cannot Be Interchanged with Racemic Zaltoprofen or (R)-Zaltoprofen


Procurement of (S)-zaltoprofen instead of racemic zaltoprofen or the inactive R(-)-enantiomer is scientifically imperative because the enantiomers exhibit profound stereoselective differences in both pharmacodynamics and pharmacokinetics. In a direct head-to-head comparison, S(+)-zaltoprofen potently inhibited inflammation while R(-)-zaltoprofen demonstrated no anti-inflammatory activity [1]. Furthermore, chiral pharmacokinetic studies in rats revealed that (S)-zaltoprofen achieves significantly higher systemic exposure (AUC), peak concentration (Cmax), and a longer elimination half-life than (R)-zaltoprofen following oral administration of the racemate [2]. These stereospecific differences mean that generic racemic substitution introduces an equal mass of an ineffective or potentially metabolically burdensome isomer, diluting the active pharmacophore and altering the predictable exposure-response relationship that a pure (S)-enantiomer formulation provides.

(S)-Zaltoprofen: Quantitative Evidence Guide for Scientific Selection


Stereospecific Anti-Inflammatory Efficacy: (S)-Enantiomer vs. (R)-Enantiomer in Carrageenan-Induced Paw Edema

In a direct enantiomeric comparison using the carrageenan-induced rat paw edema model, S(+)-zaltoprofen exhibited potent anti-inflammatory activity, whereas R(-)-zaltoprofen produced no measurable inhibition of the inflammatory response [1]. The anti-inflammatory effect of S(+)-zaltoprofen was also stronger than that of the racemic mixture, confirming it as the sole active anti-inflammatory component [1].

Chiral pharmacology Anti-inflammatory efficacy Carrageenan paw edema

Comparative Pharmacokinetics: (S)-Zaltoprofen vs. (R)-Zaltoprofen in Rats

A validated chiral HPLC method applied to rat plasma following oral administration of racemic zaltoprofen revealed significant stereoselective differences in pharmacokinetic parameters. (S)-Zaltoprofen demonstrated a substantially higher area under the curve (AUC), peak plasma concentration (Cmax), time to peak concentration (Tmax), and a longer elimination half-life compared to (R)-zaltoprofen [1]. These data indicate markedly higher and more sustained systemic exposure for the (S)-enantiomer.

Chiral pharmacokinetics Bioavailability Enantioselective absorption

COX-2 Selectivity Index: Zaltoprofen vs. Loxoprofen, Diclofenac, and Indomethacin

Using purified enzyme assays, zaltoprofen (ZP) exhibited a superior COX-1/COX-2 inhibition selectivity ratio compared to other clinically relevant NSAIDs [1]. The selectivity ratio for ZP was 6.56, which was higher than that of etodolac (3.93), diclofenac sodium (1.96), loxoprofen (active SRS-trans-alcohol form) (1.90), and substantially higher than indomethacin (0.16) [1]. This indicates a greater preference for inhibiting the inflammation-associated COX-2 enzyme over the gastroprotective COX-1 enzyme.

COX-2 selectivity NSAID safety profile Prostaglandin inhibition

Gastric Safety Profile: Ulcerogenic Activity of Zaltoprofen vs. Loxoprofen and Indomethacin

In a comparative rodent study evaluating gastric ulcerogenic potential (UD50, the dose inducing ulcer in 50% of animals), zaltoprofen demonstrated a markedly higher UD50 value than comparator NSAIDs, indicating significantly lower gastric toxicity [1]. The UD50 for zaltoprofen was 45.3 mg/kg (p.o.), compared to 12.5 mg/kg for etodolac, 5.9 mg/kg for loxoprofen, 4.1 mg/kg for diclofenac, and 3.3 mg/kg for indomethacin [1].

Gastrointestinal safety Ulcerogenic activity NSAID tolerability

Distinct Analgesic Mechanism: Bradykinin-Induced Pain Pathway vs. Other NSAIDs

Unlike other COX-2 preferential inhibitors such as meloxicam and etodolac, zaltoprofen potently inhibits bradykinin-induced nociceptive responses via a mechanism that does not involve direct bradykinin receptor binding [1]. In comparative assays, meloxicam and etodolac exhibited no apparent action on bradykinin-induced pain, while loxoprofen sodium and indomethacin showed only weak effects [1]. Zaltoprofen's unique action was confirmed to occur through blockade of the B2 receptor-mediated intracellular calcium signaling pathway in primary sensory neurons [1].

Bradykinin antagonism Analgesic mechanism Nociception

Formulation-Enhanced Bioavailability: Nanostructured Lipid Carriers Increase (S)-Zaltoprofen Exposure by 431%

(S)-Zaltoprofen inherently suffers from poor oral bioavailability. However, formulation with nanostructured lipid carriers (NLCs) dramatically improves this parameter. In a comparative pharmacokinetic study in rats, NLC-loaded S(+)-zaltoprofen (NLC-SZPF) achieved a relative oral bioavailability of 431.3% compared to unformulated SZPF [1]. This formulation also exhibited high encapsulation efficiency (99.84%) and a sustained-release profile [1].

Drug delivery Nanostructured lipid carriers Oral bioavailability

Optimized Research and Industrial Applications for (S)-Zaltoprofen


Chiral Pharmacology and Enantiomer-Specific PK/PD Studies

The stark stereoselective differences in anti-inflammatory activity and pharmacokinetics between (S)- and (R)-zaltoprofen [1][2] make the pure (S)-enantiomer an essential tool compound for studies investigating chiral pharmacology, enantiomer-specific drug disposition, and the contribution of stereochemistry to NSAID efficacy and safety. It serves as a definitive active comparator against the inactive R-isomer.

In Vivo Inflammation Models Requiring a Favorable Gastric Safety Profile

Given its quantifiably higher COX-2 selectivity ratio (6.56) and significantly lower ulcerogenic activity (UD50 45.3 mg/kg) compared to loxoprofen, diclofenac, and indomethacin [3], (S)-zaltoprofen is a preferred choice for chronic or high-dose anti-inflammatory studies in rodent models (e.g., collagen-induced arthritis, carrageenan paw edema) where minimizing gastric lesion formation is critical for experimental integrity and animal welfare.

Pain Research Focusing on Bradykinin-Mediated Nociceptive Pathways

(S)-Zaltoprofen's unique ability to potently inhibit bradykinin-induced pain responses via a COX-independent, B2 receptor pathway blockade, a mechanism not shared by other COX-2 inhibitors like meloxicam or etodolac [4], positions it as a specialized research tool. It is uniquely suited for dissecting the contribution of the bradykinin system in inflammatory and neuropathic pain models.

Advanced Drug Delivery and Bioavailability Enhancement Research

The well-documented poor oral bioavailability of (S)-zaltoprofen, which can be markedly improved (4.31-fold) using nanostructured lipid carriers (NLCs) [5], makes it an excellent model compound for evaluating novel oral drug delivery systems. Its properties allow for clear quantitative assessment of formulation strategies aimed at enhancing the solubility and absorption of BCS Class II/IV drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Zaltoprofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.